(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
(S)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene moiety and two dicyclohexylphosphino groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Méthodes De Préparation
The synthesis of (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane typically involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and N,N-dimethylaminophenylphosphine under specific conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metals.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium. The pathways involved often include catalytic cycles where the ligand-metal complex undergoes oxidative addition, migratory insertion, and reductive elimination .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is unique due to its combination of a ferrocene moiety and two dicyclohexylphosphino groups. Similar compounds include:
- ®-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
- (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and applications .
Propriétés
Formule moléculaire |
C43H63FeNP2 |
|---|---|
Poids moléculaire |
711.8 g/mol |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h15-17,26-29,31-34,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 |
Clé InChI |
KGYNRTWPQMOGAI-ZCLNGFLVSA-N |
SMILES isomérique |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CN(C)C(C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


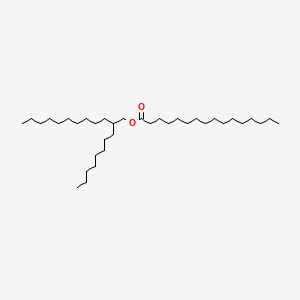
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
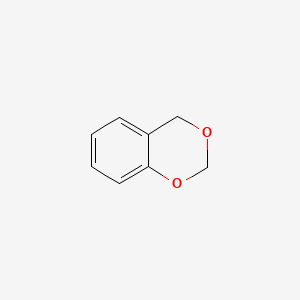
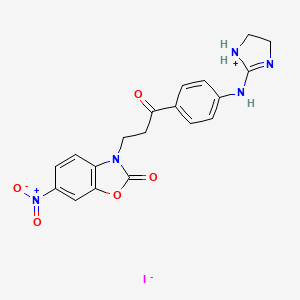

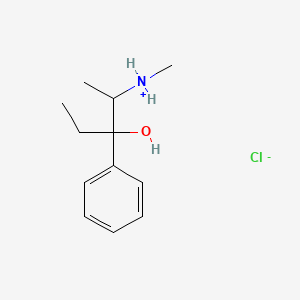
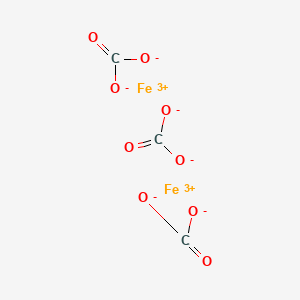
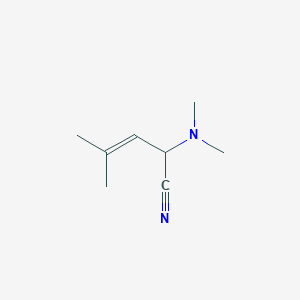
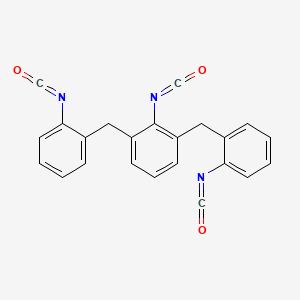
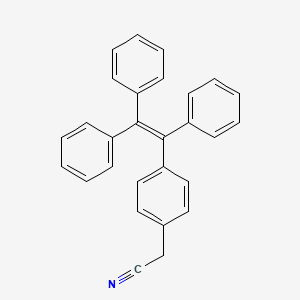
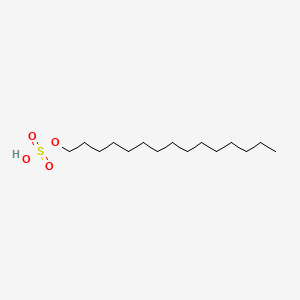
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
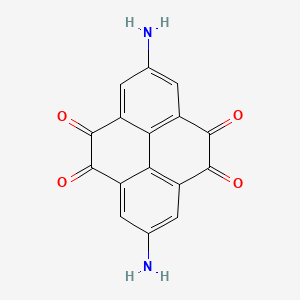
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
